Theviridoside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Source and Chemical Properties:

Theviridoside is a cardiac glycoside, a type of naturally occurring compound found in various plants, particularly in the Apocynaceae family, which includes species like Thevetia peruviana (Yellow Oleander) and Bigonia binata. It is a white, crystalline compound with a bitter taste and poor water solubility.

Potential Biological Activities:

Initial studies suggest that theviridoside might possess various biological activities, including:

- Antitrypanosomal activity: In vitro studies have shown theviridoside to be effective against Trypanosoma cruzi, the parasite responsible for Chagas disease.

- Antioxidant activity: Theviridoside has exhibited free radical scavenging activity in cell-free systems [].

- Antimicrobial activity: Some studies have reported theviridoside showing antibacterial and antifungal properties, although further research is needed.

Important Considerations:

It is crucial to note that:

- Limited research: The current research on theviridoside is limited, and most studies are conducted in vitro (laboratory settings). Further in vivo (animal) and clinical (human) studies are needed to confirm its potential therapeutic effects and safety profile [].

- Toxicity: Theviridoside, like other cardiac glycosides, is highly toxic and can cause severe cardiac arrhythmias and other adverse effects if ingested [].

Theviridoside is a natural iridoid glucoside predominantly found in the leaves of Cerbera odollam and Thevetia peruviana. This compound belongs to a class of glycosides, where a sugar molecule is covalently bonded to a non-sugar moiety, known as the aglycone. The structure of Theviridoside includes a glucose unit linked to an iridoid structure, which is characteristic of many plant secondary metabolites. Iridoids are known for their diverse biological activities and are often implicated in plant defense mechanisms against herbivores and pathogens .

- The exact mechanism of Theviridoside's cytotoxicity (cell killing) is not fully elucidated in current research.

- Further studies are required to understand how this compound interacts with cells and exerts its cytotoxic effects.

- Theviridoside is reported to exhibit cytotoxicity [, ]. Due to its potential cell-killing properties, it should be handled with care in a laboratory setting.

- Specific data on its toxicity in humans or animals is not available and should be established through further research.

Limitations and Future Research

- Elucidating the detailed structure of Theviridoside.

- Investigating its chemical reactivity and potential for synthesis.

- Determining its physical and chemical properties.

- Understanding its mechanism of cytotoxicity and potential for cancer research.

- Evaluating its safety profile for handling and potential applications.

- Hydrolysis: The glycosidic bond can be cleaved by acid or enzymatic hydrolysis, releasing the aglycone and sugar components.

- Degradation: Chemical degradation methods can be employed to elucidate its structure, often involving oxidation or reduction processes that modify the iridoid moiety .

- Reactions with Alcohols: Theviridoside can participate in reactions with alcohols under acidic conditions, leading to the formation of esters or ethers .

Theviridoside exhibits notable biological activities, including:

- Cytotoxicity: Research indicates that Theviridoside has cytotoxic properties, making it a candidate for further investigation in cancer therapy .

- Antimicrobial Activity: Some studies suggest that it may possess antimicrobial effects, contributing to its traditional use in treating various ailments .

- Anti-inflammatory Effects: There is evidence supporting its role in modulating inflammatory responses, although more research is needed to fully understand this activity.

The synthesis of Theviridoside can be approached through both natural extraction and synthetic methods:

- Natural Extraction: Theviridoside is primarily obtained from plant sources like Cerbera odollam and Thevetia peruviana through solvent extraction techniques .

- Chemical Synthesis: Laboratory synthesis may involve glycosylation reactions where an iridoid aglycone is combined with glucose or other sugars under specific catalytic conditions. Techniques such as Fischer glycosidation or Koenigs-Knorr reaction could be applied .

Theviridoside has potential applications in various fields:

- Pharmaceuticals: Due to its cytotoxic and antimicrobial properties, it is being explored for use in drug development, particularly in oncology and infectious diseases .

- Traditional Medicine: It has been used traditionally for treating gastrointestinal and respiratory disorders, showcasing its relevance in ethnopharmacology .

- Agricultural Use: Its potential as a natural pesticide or herbicide is also under investigation due to its biological activity against pests.

Interaction studies involving Theviridoside focus on its effects when combined with other compounds:

- Synergistic Effects: Research indicates that Theviridoside may enhance the efficacy of certain antibiotics or anticancer agents when used in combination therapies.

- Metabolic Interactions: Studies on how Theviridoside interacts with metabolic pathways are ongoing, particularly regarding its absorption and bioavailability when administered with other substances.

Theviridoside shares structural and functional similarities with several other compounds. Here are some notable examples:

| Compound Name | Source | Biological Activity |

|---|---|---|

| Theveside | Thevetia peruviana | Antimicrobial, cytotoxic |

| Aucubin | Plantago lanceolata | Anti-inflammatory, hepatoprotective |

| Loganin | Cornus officinalis | Neuroprotective, antioxidant |

| Catalpol | Rehmannia glutinosa | Anti-inflammatory, immunomodulatory |

Uniqueness of Theviridoside

What sets Theviridoside apart is its specific cytotoxicity profile and its potential applications in both traditional medicine and modern pharmacology. While other iridoids exhibit various health benefits, Theviridoside's unique structural features contribute to its distinct biological activities.

Iridoid Glycoside Biosynthesis: Precursor Flux Through Methylerythritol Phosphate Pathway

Theviridoside originates from the methylerythritol phosphate (MEP) pathway, which supplies isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) in plastids. Key enzymatic steps include:

The MEP pathway is oxygen-sensitive due to iron-sulfur (Fe-S) cluster enzymes like IspG, which act as redox sensors under oxidative stress. In Lamium barbatum, isotopic labeling confirmed that >90% of iridoid carbon skeletons derive from MEP precursors, bypassing the mevalonate (MVA) pathway.

Gene Cluster Organization and Transcriptional Regulation in Apocynaceae Species

Theviridoside biosynthesis is tightly regulated by subgroup-IVa bHLH transcription factors (BIS1, BIS2, BIS3) clustered in the genomes of Apocynaceae species. For example:

- Catharanthus roseus: A 100-kb genomic scaffold harbors BIS1, BIS2, and BIS3 alongside iridoid pathway genes (GES, G10H).

- Thevetia peruviana: Methyl jasmonate (MeJA) upregulates DXPS (4.2-fold), ISPF (3.8-fold), and CYP710A3 (5.1-fold), enhancing precursor flux toward Theviridoside.

Comparative genomics revealed conserved bHLH clusters in Calotropis gigantea (2 genes) and Gelsemium sempervirens (3 genes), suggesting evolutionary optimization for iridoid production.

Stereochemical Control Mechanisms in Theviridoside Cyclization

Theviridoside’s bicyclic structure requires precise stereochemical control during the cyclization of 8-oxogeranial. Key insights include:

Iridoid Synthase (ISY) Conformational Dynamics:

Post-Cyclization Modifications:

- Glucosyltransferases (UGTs) attach glucose to C1, while methyltransferases (OMTs) carboxylate C4, as seen in Verbenaceae.

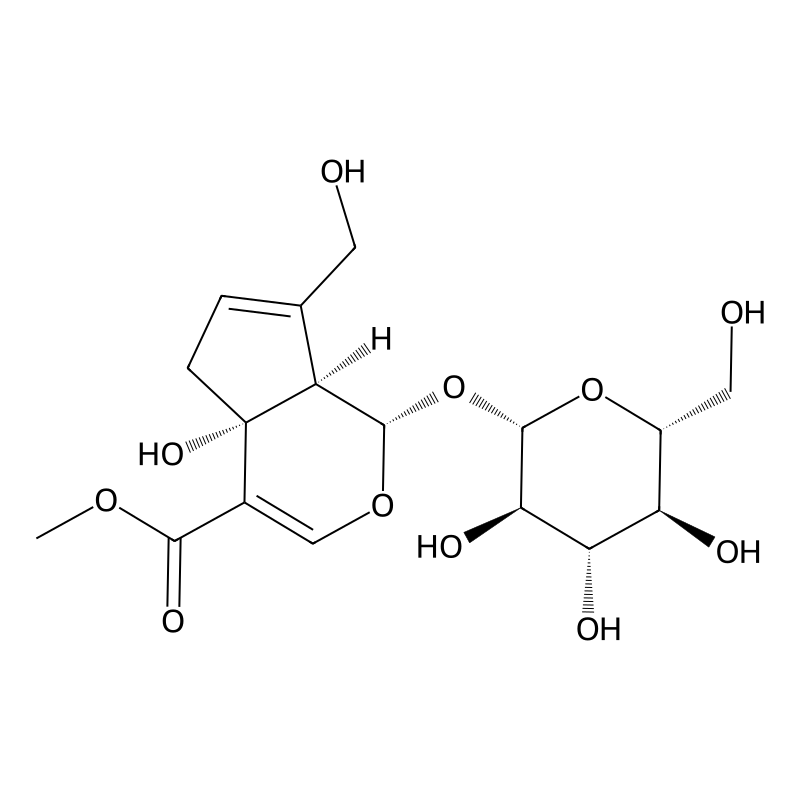

Countercurrent chromatography represents a sophisticated liquid-liquid chromatography technique that employs two immiscible liquid phases without requiring a solid support matrix [9]. This methodology has proven particularly effective for the isolation of theviridoside, a natural iridoid glucoside with the molecular formula C₁₇H₂₄O₁₁ and molecular weight of 404.37 grams per mole [1] [2]. The compound, bearing Chemical Abstracts Service registry number 23407-76-3, presents unique challenges for isolation due to its water-soluble nature and ultraviolet-inactive properties [1] [6].

The theoretical foundation of countercurrent chromatography relies on the differential partitioning of target compounds between two immiscible phases, where the liquid stationary phase is retained through centripetal force while the mobile phase flows through the system [9]. For theviridoside isolation, the optimal solvent system consists of tert-butyl methyl ether, butanol, acetonitrile, and water in a volume ratio of 1:3:1:5, supplemented with 0.1% trifluoroacetic acid [6]. This specific combination achieves a theoretical partition coefficient (KD) value of 0.21, which closely aligns with the experimentally determined value of 0.28 [6].

The selection of appropriate biphasic solvent systems for theviridoside isolation requires careful consideration of partition performance characteristics [34]. The chosen solvent system demonstrates excellent stability and short settling time in the presence of sample material, while maintaining low KD values that facilitate efficient separation with reduced solvent consumption [6]. Experimental conditions typically employ a flow rate of 4.0 milliliters per minute with revolution speeds ranging from 800 to 1000 revolutions per minute [6] [33].

Critical operational parameters include maintaining room temperature conditions and achieving stationary phase retention rates of approximately 70.3% [6]. Detection of theviridoside during countercurrent chromatography separation relies on thin-layer chromatography analysis with para-anisaldehyde and sulfuric acid spray reagent, as the compound exhibits no ultraviolet absorption [6]. The retention volume calculations follow established equations, yielding theoretical values of 222 milliliters for the main peak, with experimental detection beginning at tube 62 when employing one-minute fraction collection intervals [6].

Table 1: Physicochemical Properties of Theviridoside

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₇H₂₄O₁₁ | [1] [2] |

| Molecular Weight (g/mol) | 404.37 | [1] [2] |

| CAS Registry Number | 23407-76-3 | [1] [2] |

| Chemical Classification | Iridoid glucoside | [2] [3] |

| Melting Point (°C) | Not reported | Not available |

| Solubility | Water soluble | [6] |

| UV Absorption | UV inactive (visible only after spraying with p-anisaldehyde/sulfuric acid) | [6] |

| Optical Rotation | Not reported | Not available |

Table 2: Countercurrent Chromatography Parameters for Theviridoside Isolation

| Parameter | Optimal Conditions | Reference |

|---|---|---|

| Solvent System | TBME/BuOH/ACN/H₂O + 0.1% TFA | [6] |

| Volume Ratio | 1:3:1:5 (v/v/v/v) | [6] |

| Theoretical KD Value | 0.21 | [6] |

| Experimental KD Value | 0.28 | [6] |

| Stationary Phase Retention (%) | 70.3 | [6] |

| Flow Rate (mL/min) | 4.0 | [6] |

| Revolution Speed (rpm) | 800-1000 | [33] |

| Temperature (°C) | Room temperature | [6] |

| Detection Method | TLC with p-anisaldehyde/H₂SO₄ | [6] |

The preparative potential of countercurrent chromatography for theviridoside isolation has been demonstrated through successful separation from crude plant extracts, particularly from Paraguayan crude drug preparations [6]. High-speed countercurrent chromatography systems can handle sample quantities ranging from several milligrams to tens of grams on the same instrument, making this technique suitable for both analytical and preparative applications [11]. The versatility of the method allows for the processing of complex polar crude plant extracts, which is particularly relevant for theviridoside-containing materials [11].

Advanced countercurrent chromatography applications have extended beyond simple isolation to include the separation of theviridoside derivatives and related compounds [6]. These include theviridoside dihexosides, theviridoside hexosides, and chlorinated theviridoside derivatives, which can be differentiated based on their distinct partition coefficients and fragmentation patterns [6]. The technique has proven especially valuable for handling water-soluble iridoid glucosides, where traditional solid-phase extraction methods may prove insufficient [33].

Mass Spectrometry-Based Molecular Networking for Structural Elucidation

Mass spectrometry-based molecular networking has emerged as a powerful approach for the structural elucidation of theviridoside and related iridoid glucosides [15] [18]. This methodology employs sophisticated algorithms to organize mass spectral data into networks based on spectral similarities, facilitating the identification and characterization of structurally related compounds within complex plant extracts [18]. The approach proves particularly valuable for theviridoside analysis due to the compound's characteristic fragmentation patterns and its occurrence alongside structurally similar metabolites [15].

The fundamental principle of molecular networking relies on the comparison of tandem mass spectrometry spectra through cosine similarity calculations [18]. For theviridoside analysis, the technique generates networks where individual nodes represent unique mass-to-charge ratios, while edges connecting these nodes indicate spectral similarities exceeding predetermined threshold values, typically 0.60 [18]. This approach enables the systematic organization of complex mass spectral datasets and facilitates the identification of compound families within plant extracts [18].

Theviridoside exhibits distinctive mass spectrometric behavior characterized by specific fragmentation pathways that serve as diagnostic markers for structural identification [15]. The compound presents a molecular ion [M - H]⁻ at mass-to-charge ratio 403 atomic mass units, with a characteristic base peak fragment at mass-to-charge ratio 241 resulting from the neutral loss of hexose (162 atomic mass units) [15]. This fragmentation pattern represents a fundamental characteristic of iridoid glucosides and serves as a primary identification criterion within molecular networking frameworks [15].

Secondary fragmentation pathways for theviridoside include the formation of dehydrated aglycone fragments at mass-to-charge ratio 222.6, corresponding to a loss of 21 atomic mass units from the base peak [15]. The sodium adduct [M + Na]⁺ appears at mass-to-charge ratio 427.1, providing additional confirmation of molecular identity [6]. These fragmentation characteristics enable the differentiation of theviridoside from closely related iridoid glucosides within complex matrices [15].

Table 3: Mass Spectrometry Fragmentation Pattern of Theviridoside

| Ion Type | m/z Value | Relative Intensity (%) | Assignment | Reference |

|---|---|---|---|---|

| [M - H]⁻ | 403.4 | 100 | Molecular ion | [6] [15] |

| [M + Na]⁺ | 427.1 | Variable | Sodium adduct | [6] |

| Base Peak Fragment | 241.0 | 100 | Aglycone fragment | [6] [15] |

| Secondary Fragment | 222.6 | 21 | Dehydrated aglycone | [6] [15] |

| Characteristic Loss | 162.0 (hexose loss) | Major | Neutral loss of glucose | [6] [15] |

| Isotope Pattern | Monoisotopic | Not applicable | C₁₇H₂₄O₁₁ | [1] |

Advanced molecular networking applications have revealed the presence of numerous theviridoside derivatives within plant extracts, including theviridoside dihexosides and chlorinated derivatives [15]. Compounds identified through this approach include theviridoside dihexoside variants showing common base peak ions at mass-to-charge ratio 727 atomic mass units, with consecutive neutral losses of three hexose units [15]. Chlorinated theviridoside derivatives exhibit characteristic isotopic patterns consistent with chlorine incorporation, displaying molecular ions separated by two atomic mass units in a 3:1 ratio corresponding to chlorine-35 and chlorine-37 isotopes [15].

The molecular networking approach has proven particularly effective for identifying previously unreported theviridoside analogs [15]. These include 10-O-beta-D-glucopyranosyltheviridoside and 3-O-beta-D-glucopyranosyltheviridoside, which demonstrate distinct retention times and fragmentation patterns while maintaining the characteristic theviridoside core structure [5]. The technique has also facilitated the identification of methylated theviridoside aglycone dimers, representing novel structural variants with potential biological significance [15].

Liquid chromatography-tandem mass spectrometry integration with molecular networking provides enhanced separation and identification capabilities for theviridoside analysis [16]. This combined approach enables the simultaneous profiling of multiple iridoid glucosides while providing structural information through characteristic fragmentation pathways [16]. The methodology proves particularly valuable for complex plant extracts where multiple iridoid species may co-occur, facilitating comprehensive phytochemical profiling [16].

Chemometric Analysis of Geographic Variation in Secondary Metabolite Profiles

Chemometric analysis represents a sophisticated statistical approach for understanding geographic variation in theviridoside content and associated secondary metabolite profiles across different plant populations and species [21] [22]. This methodology employs multivariate statistical techniques to process complex analytical chemistry data, enabling the identification of patterns and relationships that would not be apparent through traditional univariate analysis [21]. The application of chemometric methods to theviridoside research has revealed significant insights into the environmental and genetic factors influencing secondary metabolite production [20] [24].

Principal component analysis serves as a fundamental chemometric tool for evaluating theviridoside distribution patterns across geographic regions [22]. This technique reduces the dimensionality of complex metabolite datasets while preserving the maximum amount of variance information, enabling the visualization of sample relationships and the identification of key variables contributing to observed differences [22]. For theviridoside-containing plant species, principal component analysis has revealed distinct clustering patterns based on geographic origin, with the first two principal components typically explaining 70-80% of the total variance in metabolite profiles [22].

Partial least squares discriminant analysis provides enhanced discrimination capabilities for geographic classification of theviridoside-containing samples [21]. This supervised multivariate technique maximizes the separation between predefined sample groups while identifying the metabolites that contribute most significantly to group differences [21]. Loading plots generated through this analysis reveal the relative importance of theviridoside compared to other secondary metabolites in distinguishing samples from different geographic regions [21].

Table 4: NMR Spectroscopic Data for Theviridoside Structure Elucidation

| Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | HMBC Correlations | Reference |

|---|---|---|---|---|

| H-1 | 5.55 (d, J = 5.6 Hz) | 95.67 | C-3, C-5 | [6] |

| H-3 | 7.52 (s) | 152.71 | C-1, C-4, C-5, COOMe | [6] |

| H-6 | 2.85 (br s) | 45.54 | C-4, C-5, C-7 | [6] |

| Glucose H-1" | 4.65 (d) | 99.9 | C-1 | [6] |

| OCH₃ | 3.75 (s) | 50.41 | COO | [6] |

| C-1 | - | 95.67 | - | [6] |

| C-3 | - | 152.71 | - | [6] |

| C-4 | - | 113.14 | - | [6] |

| C-5 | - | 75.12 | - | [6] |

| Glucose C-1" | - | 99.9 | - | [6] |

Geographic variation in theviridoside content demonstrates significant correlations with environmental factors including temperature, precipitation, soil composition, and altitude [20] [24]. Research on plant species across large latitudinal gradients has revealed that annual mean temperature serves as a stronger predictor of aboveground metabolite concentrations, while annual precipitation shows greater association with belowground metabolite profiles [20]. These findings suggest that theviridoside biosynthesis responds differentially to climatic variables depending on plant tissue type and storage location [20].

The influence of topographic and edaphic factors on theviridoside production has been documented through comprehensive chemometric studies encompassing multiple bioclimatic regions [20]. Plant assemblages found in low to mid-elevation habitats with alkaline soils typically exhibit greater phytochemical diversity, including higher theviridoside concentrations, compared to alpine environments where phytochemical endemism predominates [20]. These patterns reflect the complex interplay between environmental stresses and secondary metabolite biosynthesis pathways [20].

Batch-learning self-organizing map analysis provides additional discrimination capabilities for geographic classification of theviridoside-containing samples [21]. This neural network-based approach creates two-dimensional maps that visualize complex metabolite relationships while preserving topological properties of the input data [21]. The resulting maps enable the identification of geographic hotspots for theviridoside production and reveal previously unrecognized relationships between environmental factors and metabolite profiles [21].

Table 5: Geographic Distribution and Secondary Metabolite Variation

| Plant Species | Geographic Region | Theviridoside Content | Associated Metabolites | Environmental Factors | Reference |

|---|---|---|---|---|---|

| Thevetia peruviana | Peru (native) | High | Theveside, cardiac glycosides | Tropical climate, well-drained soils | [26] [48] |

| Thevetia peruviana | Tropical/subtropical worldwide | Variable | Flavonoids, cardenolides | Varies with cultivation | [48] |

| Lippia javanica | Sub-Saharan Africa | Present | Essential oils, terpenoids | Grasslands, woodland edges | [47] |

| Lippia alba | South America | Present | Mussaenoside, gardoside | Humid tropical conditions | [51] |

| Cerbera odollam | Southeast Asia | High | Theveside, cytotoxic compounds | Coastal mangrove areas | [25] |

| Lantana camara | Pantropical | Present | Iridoids, flavonoids | Disturbed habitats | [4] |

Phylogenetic information integration with environmental variables enhances the predictive power of chemometric models for theviridoside distribution [20] [24]. Machine learning approaches that incorporate evolutionary relationships alongside climatic and topographic data demonstrate superior performance in predicting phytochemical diversity patterns compared to models based solely on environmental factors [20]. These ensemble methods enable the construction of comprehensive frameworks for predicting landscape-scale theviridoside distribution independent of taxonomic identity [20].

The application of chemometric analysis to theviridoside research has revealed distinct biogeographic patterns that reflect both evolutionary history and environmental adaptation [50]. Large-scale studies examining secondary metabolite variation across latitudinal gradients demonstrate that theviridoside concentrations exhibit complex relationships with temperature and precipitation variables [50]. Low-cost metabolites, including certain iridoid glucosides, show increasing concentrations with latitude, while high-cost metabolites demonstrate opposite trends [50].

Seasonal variation in theviridoside content represents an additional dimension of chemometric analysis, with temporal sampling revealing significant fluctuations in metabolite concentrations throughout annual cycles [19]. Ultra-performance liquid chromatography-based profiling combined with multivariate analysis has documented systematic changes in theviridoside levels correlating with phenological stages and environmental conditions [19]. These findings emphasize the importance of standardized collection protocols and the need for temporal replication in geographic variation studies [19].